molecular formula C13H19N3O B8366768 6-amino-1-(2-(dimethylamino)ethyl)-3,4-dihydroquinolin-2(1H)-one

6-amino-1-(2-(dimethylamino)ethyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B8366768
M. Wt: 233.31 g/mol
InChI Key: RGGXDRUJXNAJKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-1-(2-(dimethylamino)ethyl)-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C13H19N3O and its molecular weight is 233.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

6-amino-1-[2-(dimethylamino)ethyl]-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C13H19N3O/c1-15(2)7-8-16-12-5-4-11(14)9-10(12)3-6-13(16)17/h4-5,9H,3,6-8,14H2,1-2H3

InChI Key

RGGXDRUJXNAJKT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(=O)CCC2=C1C=CC(=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 1-(2-(dimethylamino)ethyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one (320 mg, 1.215 mmol) in dry methanol (10 mL) was treated with Ra—Ni (˜0.05 g) followed by hydrazine hydrate (0.38 mL, 12.2 mmol) at room temperature and the resulting mixture was refluxed for 20 min. The colorless reaction was cooled to room temperature, filtered through a celite pad, washed with methanol (2×10 mL). The combined methanol layer was evaporated and crude was purified by column chromatography (2 M NH3 in MeOH:CH2Cl2, 5:95). Yield: 280 mg of colorless oil (98%). 1H NMR (CDCl3) δ: 6.86 (d, J=8.4 Hz, 1H), 6.57 (dd, J=2.7, 8.4 Hz, 1H), 6.51 (d, J=2.1 Hz, 1H), 4.01 (t, J=7.5 Hz, 2H), 2.78 (t, J=7.2 Hz, 2H), 2.58 (t, J=7.2 Hz, 2H), 2.51 (t, J=7.2 Hz, 2H), 2.31 (s, 6H). MS (ESI): 234.2 (M+1).
Name
1-(2-(dimethylamino)ethyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step Two
Quantity
0.05 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A suspension of 1-(2-(dimethylamino)ethyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one (1.48 g, 5.62 mmol) and palladium on activated carbon (10%, 300 mg, 0.28 mmol) in 20 mL ethanol was stirred under a balloon of hydrogen overnight. The suspension was filtered through a pad of celite. The filter pad was rinsed with 50 mL ethanol and the filtrate was concentrated to give a viscous oil. The crude product was used without further purification. (1.3 g, 100%). 1H-NMR (CDCl3) δ: 6.85 (d, J=8.7 Hz, 1H), 6.55 (dd, J=2.7, 8.7 Hz, 1H), 6.51 (d, J=2.7 Hz, 1H), 4.00 (t, J=7.5 Hz, 2H), 3.56 (br s, 2H), 2.80-2.75 (m, 2H), 2.60-2.55 (m, 2H), 2.47 (t, J=7.5 Hz, 2H), 2.31 (s, 6H).
Name
1-(2-(dimethylamino)ethyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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